molecular formula C12H20N4O B1482061 (1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098121-98-1

(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482061
CAS RN: 2098121-98-1
M. Wt: 236.31 g/mol
InChI Key: UBQYDFUBLVSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many bioactive compounds . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is a versatile moiety in medicinal chemistry due to its ability to participate in various chemical reactions and form stable structures.


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .


Chemical Reactions Analysis

Pyrrolidine rings can undergo various chemical reactions, including functionalization of the ring . The triazole ring is also reactive and can participate in various chemical reactions.

Scientific Research Applications

Chemical Biology Probes

Due to its distinct chemical structure, the compound could serve as a probe in chemical biology studies, helping to elucidate biological pathways or the molecular basis of diseases.

Each of these applications would require rigorous scientific research, including synthesis of the compound, in vitro and in vivo testing, and clinical trials to establish safety and efficacy. The compound’s potential is vast, and these applications represent just a glimpse of its possible impact on scientific research. The pyrrolidine ring’s non-planarity and the possibility of stereoisomerism add to the compound’s desirability as a candidate for further study .

properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)8-12-2-1-5-15(12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYDFUBLVSMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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